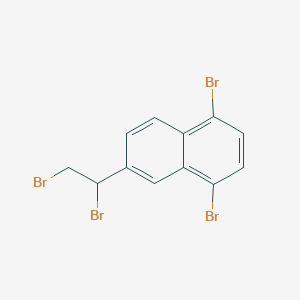
(6S)-6-(4-chlorophenyl)-4-ethylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-(4-chlorophenyl)-4-ethylmorpholin-3-one is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-chlorophenyl)-4-ethylmorpholin-3-one typically involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate, which is then cyclized to produce the morpholinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(6S)-6-(4-chlorophenyl)-4-ethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholinone ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
(6S)-6-(4-chlorophenyl)-4-ethylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (6S)-6-(4-chlorophenyl)-4-ethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Birabresib: A compound with a similar structure, known for its role as a bromodomain inhibitor.
JQ1: Another bromodomain inhibitor with structural similarities to (6S)-6-(4-chlorophenyl)-4-ethylmorpholin-3-one.
Uniqueness
This compound stands out due to its specific combination of a chlorophenyl group and a morpholinone ring, which imparts unique chemical and biological properties
Propiedades
Número CAS |
920798-29-4 |
|---|---|
Fórmula molecular |
C12H14ClNO2 |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
(6S)-6-(4-chlorophenyl)-4-ethylmorpholin-3-one |
InChI |
InChI=1S/C12H14ClNO2/c1-2-14-7-11(16-8-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3/t11-/m1/s1 |
Clave InChI |
TWBPDXSEOFECPP-LLVKDONJSA-N |
SMILES isomérico |
CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CCN1CC(OCC1=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]aniline](/img/structure/B14189115.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)

acetic acid](/img/structure/B14189140.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one](/img/structure/B14189167.png)


![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)
![Methanone, [2-[[(4-methylphenyl)sulfonyl]oxy]phenyl]phenyl-](/img/structure/B14189195.png)

![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)
